3,3-Difluoro-2-oxoindoline-5-carboxylic acid
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Overview
Description
3,3-Difluoro-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
3,3-Difluoro-2-oxoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
Uniqueness
3,3-Difluoro-2-oxoindoline-5-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other indole derivatives. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H5F2NO3 |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
3,3-difluoro-2-oxo-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)5-3-4(7(13)14)1-2-6(5)12-8(9)15/h1-3H,(H,12,15)(H,13,14) |
InChI Key |
BBOYVNZQZHGLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(C(=O)N2)(F)F |
Origin of Product |
United States |
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